molecular formula C8H9BrClNO B13514801 5-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride

5-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride

Cat. No.: B13514801
M. Wt: 250.52 g/mol
InChI Key: KYBXGSOOKQRQCW-UHFFFAOYSA-N
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Description

5-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride is a chemical compound with the molecular formula C8H8BrNO·HCl. It is a derivative of benzoxazine, a class of heterocyclic compounds known for their diverse biological activities and synthetic applications. This compound is characterized by the presence of a bromine atom at the 5-position of the benzoxazine ring, which can influence its reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride typically involves the bromination of 3,4-dihydro-2H-benzo[b][1,4]oxazine. One common method is the reaction of 3,4-dihydro-2H-benzo[b][1,4]oxazine with bromine in the presence of a suitable solvent, such as acetic acid, at room temperature. The reaction proceeds via electrophilic aromatic substitution, resulting in the formation of the brominated product .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced analytical techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

5-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom at the 5-position can enhance the compound’s binding affinity and selectivity for these targets. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access. Additionally, it can modulate receptor function by binding to specific sites and altering receptor conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromine atom in 5-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride imparts unique chemical and biological properties. Bromine’s larger atomic size and higher electronegativity compared to chlorine and fluorine can influence the compound’s reactivity, binding affinity, and selectivity for molecular targets. These characteristics make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H9BrClNO

Molecular Weight

250.52 g/mol

IUPAC Name

5-bromo-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride

InChI

InChI=1S/C8H8BrNO.ClH/c9-6-2-1-3-7-8(6)10-4-5-11-7;/h1-3,10H,4-5H2;1H

InChI Key

KYBXGSOOKQRQCW-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(N1)C(=CC=C2)Br.Cl

Origin of Product

United States

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